Mal-VC-PAB-ABAEP-Azonafide
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Overview
Description
Mal-VC-PAB-ABAEP-Azonafide is a compound that serves as an agent-linker conjugate for antibody-drug conjugates (ADC). It exhibits potent antitumor activity by utilizing Azonafide, a cytotoxin, linked via the ADC linker Mal-VC-PAB . This compound is primarily used in scientific research for its anticancer properties.
Preparation Methods
Mal-VC-PAB-ABAEP-Azonafide is synthesized through a series of chemical reactions that involve the conjugation of Azonafide with the ADC linker Mal-VC-PAB . The synthetic route typically involves the following steps:
Activation of Azonafide: Azonafide is activated to form a reactive intermediate.
Conjugation with Mal-VC-PAB: The activated Azonafide is then conjugated with the ADC linker Mal-VC-PAB under controlled reaction conditions.
Purification: The resulting product is purified to obtain this compound with high purity.
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.
Chemical Reactions Analysis
Mal-VC-PAB-ABAEP-Azonafide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions involving the replacement of functional groups can modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mal-VC-PAB-ABAEP-Azonafide has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of ADCs.
Biology: The compound is utilized in biological research to investigate its effects on cancer cells and other biological systems.
Medicine: this compound is explored for its potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of Mal-VC-PAB-ABAEP-Azonafide involves its role as an ADC. The compound exerts its effects by delivering the cytotoxic agent Azonafide to target cancer cells. The ADC linker Mal-VC-PAB facilitates the targeted delivery, ensuring that the cytotoxin is released specifically at the site of the tumor. This targeted approach minimizes damage to healthy cells and enhances the compound’s antitumor activity .
Comparison with Similar Compounds
Mal-VC-PAB-ABAEP-Azonafide is unique due to its specific combination of Azonafide and the ADC linker Mal-VC-PAB. Similar compounds include other ADCs that utilize different cytotoxins and linkers, such as:
- Auristatin-based ADCs
- Camptothecin-based ADCs
- Daunorubicin/Doxorubicin-based ADCs
- Duocarmycin-based ADCs
- Maytansinoid-based ADCs
- Pyrrolobenzodiazepine-based ADCs
These compounds share the common feature of being ADCs but differ in their specific cytotoxins and linkers, which influence their efficacy and applications.
Properties
Molecular Formula |
C61H71N11O12 |
---|---|
Molecular Weight |
1150.3 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[4-[2-[4-[2-(10-methoxy-14,16-dioxo-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaen-15-yl)ethyl]piperazin-1-yl]ethylcarbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C61H71N11O12/c1-38(2)54(68-49(73)13-5-4-8-28-71-50(74)24-25-51(71)75)57(78)67-47(12-9-26-64-60(62)81)56(77)65-42-18-14-39(15-19-42)37-84-61(82)66-43-20-16-40(17-21-43)55(76)63-27-29-69-30-32-70(33-31-69)34-35-72-58(79)45-22-23-48(83-3)46-36-41-10-6-7-11-44(41)53(52(45)46)59(72)80/h6-7,10-11,14-25,36,38,47,54H,4-5,8-9,12-13,26-35,37H2,1-3H3,(H,63,76)(H,65,77)(H,66,82)(H,67,78)(H,68,73)(H3,62,64,81)/t47-,54-/m0/s1 |
InChI Key |
UGCBMUWUWZSDLF-ZKHWSWFBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCN(CC3)CCN4C(=O)C5=CC=C(C6=CC7=CC=CC=C7C(=C56)C4=O)OC)NC(=O)CCCCCN8C(=O)C=CC8=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCN(CC3)CCN4C(=O)C5=CC=C(C6=CC7=CC=CC=C7C(=C56)C4=O)OC)NC(=O)CCCCCN8C(=O)C=CC8=O |
Origin of Product |
United States |
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